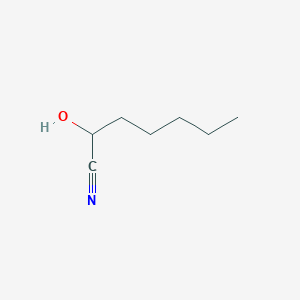
GardeniaGreen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GardeniaGreen is a natural pigment derived from the fruits of the Gardenia jasminoides Ellis plant. This compound is known for its vibrant green color and is widely used in various industries, including food, textiles, and cosmetics. This compound is valued for its eco-friendly properties and its ability to provide a natural alternative to synthetic dyes.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of GardeniaGreen involves several steps. Initially, dry gardenia fruits are used as raw materials. The process begins with water extraction, followed by enzymolysis and separation to obtain the extract. The extract then reacts with primary amino compounds to form the this compound pigment solution. This solution is filtered to remove insoluble impurities and dried to obtain water-soluble this compound pigment powder .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The key steps include:
Water Extraction: Dry gardenia fruits are soaked in water to extract the pigments.
Enzymolysis: Enzymes are added to break down the plant material and release the pigments.
Separation: The extract is separated from the solid residues.
Reaction with Amino Compounds: The extract reacts with primary amino compounds to form the pigment.
Filtration and Drying: The solution is filtered and dried to obtain the final pigment powder.
化学反应分析
Types of Reactions: GardeniaGreen undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the pigment’s properties and enhancing its stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound, resulting in changes in its color and stability.
Reduction: Reducing agents like sodium borohydride are employed to reduce the pigment, which can alter its hue and enhance its solubility.
Substitution: Substitution reactions involve replacing specific functional groups in the pigment with other groups to modify its properties. Common reagents include alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered colors, solubility, and stability. These derivatives are used in different applications depending on their specific properties .
科学研究应用
GardeniaGreen has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a natural dye for various analytical techniques, including chromatography and spectroscopy.
Biology: In biological research, this compound is employed as a staining agent for visualizing cellular structures and processes.
Medicine: this compound has potential therapeutic applications due to its antioxidant and anti-inflammatory properties. It is being studied for its role in treating various diseases, including cancer and cardiovascular disorders.
Industry: In the textile industry, this compound is used as a natural dye for coloring fabrics.
作用机制
The mechanism of action of GardeniaGreen involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Molecular Targets: this compound targets specific enzymes and receptors involved in oxidative stress and inflammation pathways, modulating their activity to exert its beneficial effects.
相似化合物的比较
GardeniaGreen is unique compared to other natural pigments due to its vibrant green color and eco-friendly properties. Similar compounds include:
Chlorophyll: A green pigment found in plants, used as a natural food colorant and in cosmetics.
Spirulina Extract: A blue-green pigment derived from algae, used in food and cosmetics.
Matcha: A green tea powder used as a natural colorant in food and beverages.
While all these compounds are natural and eco-friendly, this compound stands out for its stability and versatility in various applications .
属性
CAS 编号 |
117148-27-3 |
|---|---|
分子式 |
C9H8N4OS |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-methoxyphenyl)chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B1166345.png)

